molecular formula C8H4ClF2N B1432692 5-Chloro-2,4-difluorophenylacetonitrile CAS No. 1429422-26-3

5-Chloro-2,4-difluorophenylacetonitrile

Cat. No.: B1432692
CAS No.: 1429422-26-3
M. Wt: 187.57 g/mol
InChI Key: SZLMXGXTRBGVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is characterized by the presence of chloro and difluoro substituents on a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluorophenylacetonitrile typically involves the reaction of 5-chloro-2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups and obtain derivatives with different properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide in DMF is commonly used for the substitution of the chloride group.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the nitrile group to an amine.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction Products: Reduction typically yields primary amines.

Scientific Research Applications

5-Chloro-2,4-difluorophenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and difluoro groups enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    2,4-Difluorophenylacetonitrile: Lacks the chloro substituent, resulting in different chemical and biological properties.

    5-Chloro-2-fluorophenylacetonitrile: Contains only one fluorine atom, which affects its reactivity and applications.

Uniqueness: 5-Chloro-2,4-difluorophenylacetonitrile is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(5-chloro-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLMXGXTRBGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,4-difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-difluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-difluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,4-difluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.